molecular formula C12H10BrN3S B5526113 6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B5526113
M. Wt: 308.20 g/mol
InChI Key: MQVVYOBJKMZOEB-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles This compound features a unique structure with a bromophenyl group at the 6-position and an ethyl group at the 2-position of the imidazo[2,1-b][1,3,4]thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane. The resulting intermediate is then subjected to cyclization with ethyl iodide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the activity of certain enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, thereby blocking their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3S/c1-2-11-15-16-7-10(14-12(16)17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVVYOBJKMZOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 3
6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 4
6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 5
6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 6
6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

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